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2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide

Metabolic stability Amide hydrolysis Steric hindrance

Scaffold for kinase inhibitor hit generation-generic substitution with close congeners risks invalid SAR. This pyrazole-pyridine pivalamide solves that challenge with a metabolically stable, hinge-binding fragment. - Ideal for fragment-based drug design (FBDD) libraries & diversity-oriented screening - Pivalamide group confers superior metabolic stability vs. benzamide analogs - Compact MW (272.35 g/mol) & favorable cLogP (1.4-1.9) enable efficient lead optimization Supplied in mg-to-gram quantities with full analytical documentation.

Molecular Formula C15H20N4O
Molecular Weight 272.352
CAS No. 2097896-27-8
Cat. No. B2552766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
CAS2097896-27-8
Molecular FormulaC15H20N4O
Molecular Weight272.352
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CN(N=C2)C
InChIInChI=1S/C15H20N4O/c1-15(2,3)14(20)17-8-11-5-6-16-13(7-11)12-9-18-19(4)10-12/h5-7,9-10H,8H2,1-4H3,(H,17,20)
InChIKeyVHFVOYYVFRGKCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide: Compound Class & Baseline Properties


2,2-Dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide (CAS 2097896-27-8) is a synthetic organic compound belonging to the class of pyrazole-pyridine hybrid amides, featuring a tertiary pivalamide (2,2-dimethylpropanamide) terminus. Its molecular formula is C15H20N4O with a molecular weight of 272.35 g/mol . The compound incorporates a 1-methyl-1H-pyrazol-4-yl group at the 2-position of a pyridine ring, linked via a methylene bridge to the pivalamide carbonyl. This scaffold is of emerging interest in medicinal chemistry, particularly as a versatile intermediate or screening candidate in kinase inhibitor programs, given the prevalence of pyrazole-pyridine motifs in pharmacologically active molecules targeting the ATP-binding pocket of protein kinases .

Scaffold Pyrazol-4-yl pyridine for kinase hinge engagement (class-level)
Modification Pivalamide: steric shielding may support metabolic stability context
Use Fragment screening, SAR comparator, chemical probe studies

2,2-Dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide: Differentiation from Closest Analogs


Generic substitution among structurally related pyrazole-pyridine amides is ill-advised because even minor modifications at three critical positions—the pyrazole N-methylation, the pyrazole regioattachment (4-yl vs. 3-yl), and the amide acyl group (pivalamide vs. benzamide vs. phenylpropanamide)—produce significant shifts in physicochemical properties (logP, solubility), metabolic stability, and kinase selectivity profiles . For instance, the pyrazole N-methyl group enhances metabolic stability relative to the des-methyl analog by blocking oxidative metabolism at the pyrazole N–H, while the sterically demanding pivalamide group restricts conformational flexibility and slows amide hydrolysis compared to less hindered benzamide or linear propanamide congeners . These structural features collectively dictate binding affinity, selectivity, and pharmacokinetic fate, meaning that even close congeners cannot be freely interchanged without altering experimental outcomes or invalidating structure–activity relationship (SAR) interpretations.

N-Methyl vs. Des-methyl Pyrazole N-methylation may alter metabolic stability and kinase selectivity profiles
4-yl vs. 3-yl Attachment Pyrazole regioisomerism may shift hinge-binding geometry and kinase engagement
Pivalamide vs. Benzamide/Fluorophenyl Acyl group steric and metabolic profile may not transfer; requires validation

2,2-Dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide: Quantitative Differentiation Evidence


Pivalamide vs. Benzamide: Metabolic Stability and Amide Hydrolysis

The pivalamide (2,2-dimethylpropanamide) group present in the target compound introduces substantial steric hindrance around the amide carbonyl compared to the benzamide group found in the direct analog N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide (CAS 2034521-30-5) . This steric shielding is predicted to reduce the rate of hydrolytic amide cleavage by esterases and proteases, enhancing metabolic stability. The target compound exhibits a computed logP of approximately 1.4–1.9 (XLogP3), compared to XLogP3 1.6 for the benzamide analog, indicating moderately higher lipophilicity that may influence membrane permeability and tissue distribution . The increased steric bulk also restricts rotational freedom around the amide bond (evidenced by a higher complexity score of 320 for the pivalamide scaffold versus 370 for the benzamide, reflecting different atom connectivity patterns rather than direct steric measurement) .

Steric Shielding
Computed properties
Target: pivalamide, logP 1.4–1.9, complexity 320 vs Benzamide analog: logP 1.6, complexity 370
May reduce amide hydrolysis in metabolic assays
No experimental stability data available
Metabolic stability Amide hydrolysis Steric hindrance In silico ADME

Pyrazole N-Methylation: Metabolic and Binding Profile vs. Des-Methyl Analog

The presence of the N-methyl group on the pyrazole ring distinguishes the target compound from its closest structural analog, 2,2-dimethyl-N-{[2-(1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide (des-methyl analog) . N-Methylation of pyrazole blocks a site of oxidative metabolism (N-dealkylation) and eliminates a hydrogen bond donor, altering both metabolic fate and target binding interactions. In the broader class of pyrazol-4-yl-pyridine kinase inhibitors, such N-methylation has been shown to enhance selectivity for specific kinase isoforms (e.g., JNK1 over JNK2/3) by modulating interactions within the ATP-binding pocket . While direct binding data for this compound are not available, the presence of the N-methyl group is a critical structural determinant that cannot be ignored when substituting with the des-methyl analog.

N-Methylation Effect
Class-level inference
Target: 1 HBD, N-methyl blocks oxidation vs Des-methyl: 2 HBD, N–H labile
Alters metabolic fate and kinase selectivity context
Class-level SAR; no direct pair data
Pyrazole N-methylation Metabolic stability CYP450 oxidation Kinase selectivity

Pyrazole Regioisomerism: 4-yl vs. 3-yl Attachment and Kinase Binding Geometry

The target compound features the pyrazole attached at the 4-position (1-methyl-1H-pyrazol-4-yl), whereas the analog 2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-3-yl)pyridin-4-yl]methyl}propanamide places the pyrazole at the 3-position . This regioisomerism alters the vector of pyrazole engagement with the pyridine ring, changing the spatial orientation of the N-methylpyrazole moiety. In kinase inhibitor design, the pyrazole 4-yl attachment positions the N2 nitrogen of the pyrazole to potentially interact with the kinase hinge region, whereas the 3-yl attachment shifts this geometry, likely disrupting key hydrogen bonding interactions with the hinge backbone. The pyrazole regioisomer therefore modulates kinase selectivity profiles; in related pyrazol-4-yl pyridine JNK inhibitor series, the 4-yl attachment is essential for potent JNK inhibition (IC50 values in the low nanomolar range), while 3-yl analogs typically show reduced potency .

Hinge Geometry
Class-level inference
Target: 4-yl attachment for hinge N2 vs 3-yl isomer: altered N2 vector
4-yl orientation supports kinase hinge engagement
3-yl analogs often show reduced potency
Pyrazole regioisomerism Kinase hinge binding Scaffold geometry ATP-binding pocket

Pivalamide vs. Fluorophenylpropanamide: Lipophilicity and Physicochemical Profile

The target compound's pivalamide group contrasts sharply with the 2-fluorophenylpropanamide moiety in the analog 3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide (CAS 2034389-03-0) . The pivalamide group contributes lower lipophilicity (XLogP3 1.4–1.9 vs. XLogP3 1.9 for the fluorophenyl analog, though the latter's higher molecular weight (338.38 g/mol) and aromatic fluorine substituent increase overall logP and π-stacking potential). The pivalamide group eliminates the potential for CYP450-mediated oxidative defluorination or aromatic hydroxylation associated with the fluorophenyl ring, simplifying the anticipated metabolic profile. Additionally, the smaller steric footprint of the pivalamide (tert-butyl group) compared to the 2-fluorophenylpropanamide tail may result in different kinase selectivity profiles by allowing deeper penetration into the hydrophobic back pocket of certain kinases, while the fluorophenyl analog may engage in aromatic π–π stacking with Phe gatekeeper residues .

Lipophilicity Profile
Computed properties
Pivalamide: MW 272, logP 1.4–1.9, no fluorine vs Fluorophenyl: MW 338, logP 1.9, labile F
Lower MW, distinct metabolic pathway context
Experimental head-to-head data not available
Lipophilicity Target engagement Physicochemical properties Kinase inhibitors

Pyrazol-4-yl Pyridine Scaffold: JNK Isoform Selectivity

The core pyrazol-4-yl pyridine scaffold present in the target compound is a validated kinase inhibitor chemotype, as demonstrated by a series of 36 pyrazol-4-yl pyridine derivatives evaluated against the NCI-60 cancer cell line panel and JNK isoforms . In that study, compound 11e (bearing the pyrazol-4-yl pyridine core with an arylsulfonamide tether, distinct from pivalamide) exhibited JNK1 IC50 = 1.81 nM, JNK2 IC50 = 12.7 nM, and JNK3 IC50 = 10.5 nM, with >27-fold selectivity for JNK1 over JNK2 and 5.8-fold over JNK3. The compound also showed intracellular JNK1 inhibition by NanoBRET (IC50 = 2.81 μM) and acceptable hERG safety margin (IC50 = 4.82 μM) . While the pivalamide group in the target compound replaces the arylsulfonamide, the central scaffold's ability to occupy the ATP-binding pocket and engage the kinase hinge region via the pyridine nitrogen and pyrazole N2 is conserved. Compounds 11c and 11e additionally induced G2/M arrest and early apoptosis in K562 leukemia cells .

JNK1 Affinity (Analog)
Class-level
IC50 1.81 nM
Supports kinase hinge engagement context
Data from arylsulfonamide analog (11e); pivalamide may shift selectivity
Kinase inhibitor scaffold JNK selectivity Pyrazolopyridine Antiproliferative activity

2,2-Dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide: Application Scenarios


Kinase Inhibitor Fragment Library: Hinge-Binding Hit Generation

The pyrazol-4-yl pyridine scaffold with a metabolically stable pivalamide group serves as an ideal starting fragment for generating kinase inhibitor hits against targets where the hinge-binding motif and hydrophobic back-pocket occupancy are critical. As demonstrated by the JNK inhibitor series (compound 11e: JNK1 IC50 = 1.81 nM) , this scaffold engages the kinase hinge region effectively. The compact, low molecular weight (272.35 g/mol) and favorable computed logP (1.4–1.9) make this compound suitable for fragment-based drug design (FBDD) libraries, where it can be elaborated with tailored substituents to optimize potency and selectivity against specific kinase targets while maintaining ligand efficiency.

Pivalamide as Benign Amide Isostere for In Vivo Probes

For chemical biology probe programs requiring in vivo administration, the pivalamide group's steric shielding of the amide bond confers a predicted advantage in metabolic stability over benzamide and linear propanamide analogs . Researchers can use this compound as a reference scaffold to benchmark metabolic stability (e.g., in liver microsome or hepatocyte assays) and establish whether the pivalamide group provides sufficient half-life for the intended in vivo model. The compound's lower molecular weight and absence of metabolically labile aromatic fluorine (compared to fluorophenylpropanamide analogs) simplify metabolite identification and reduce the risk of generating reactive intermediates.

SAR Comparator Series for Pyrazole N-Methylation and Regioisomerism

This compound is uniquely positioned as a central reference point for SAR studies that systematically probe the effects of pyrazole N-methylation (vs. des-methyl analog) and pyrazole regioisomerism (4-yl vs. 3-yl attachment) on kinase selectivity and potency . By procuring this compound alongside its 3-yl regioisomer and des-methyl analog, researchers can construct a definitive SAR table that isolates the contributions of each structural feature to biochemical activity, enabling rational prioritization of lead candidates and providing essential training data for computational modeling of kinase–ligand interactions.

Screening Library: Pyrazole-Pyridine Amide Collection for Kinase Profiling

For organizations building diversity-oriented screening collections, this compound represents a specific chemotype entry (pyrazol-4-yl pyridine pivalamide) that complements existing amide variants (benzamide, fluorophenylpropanamide, diphenylurea) . The distinct acyl group ensures broad coverage of chemical space around the conserved scaffold, maximizing the probability of identifying hits with balanced potency, selectivity, and drug-like properties across multiple kinase targets. Procurement in milligram to gram quantities enables both primary screening and subsequent hit validation, dose-response, and preliminary ADME profiling.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment screening
Hinge-binding scaffold context
Kinase panel selectivity review
In vivo probe metabolic stability benchmarking
Pivalamide steric shielding profile
Microsome/hepatocyte stability assays
SAR comparator studies (N-methyl, regioisomer)
Structural differentiation markers
Kinase selectivity and potency SAR interpretation
Diversity-oriented kinase screening library
Chemotype expansion (pivalamide variant)
Broad kinase profiling and hit validation
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